5-(4-chlorophenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(4-chlorophenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.0706549 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Pyrroles into Bi-1,2,5-Thiadiazoles
- The study by Xiao-Guang Duan and C. Rees (1997) on the conversion of pyrroles into bi-1,2,5-thiadiazoles unveils a novel route to biheterocycles. This reaction pathway represents a new method for dissecting the pyrrole ring, leading to the creation of aromatic biheterocyclic systems, which could potentially have applications in materials science and pharmaceutical chemistry (Duan & Rees, 1997).
Synthesis and Evaluation of Antileukemic Activity
- The synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives by Ladurée et al. (1989) indicate potential for developing novel antileukemic treatments. This research could guide the development of new drugs targeting leukemia (Ladurée et al., 1989).
Antinociceptive and Anti-inflammatory Properties
- Research on thiazolopyrimidine derivatives by Selvam et al. (2012) explores the design, synthesis, antinociceptive, and anti-inflammatory properties of these compounds. The findings suggest potential applications in creating new treatments for pain and inflammation (Selvam et al., 2012).
Antimicrobial Agents
- The synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents by Sah et al. (2014) indicates a pathway for developing new antimicrobial treatments. The compounds showed moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Novel Anticancer Agents
- The synthesis, characterization, and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents by Gomha et al. (2015) show promise for the development of new anticancer drugs. The study reports on compounds exhibiting concentration-dependent cellular growth inhibitory effects against breast carcinoma cell line MCF-7 (Gomha et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-10(2)19-23-24-21(30-19)25-16(12-5-7-13(22)8-6-12)15(18(27)20(25)28)17(26)14-9-4-11(3)29-14/h4-10,16,27H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZRZRACPIZQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NN=C(S4)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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